CYP4A11 Inhibitory Activity: Baseline Profiling in Human Enzyme Assays
4-(4-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-45-8) has been profiled for its inhibitory effect against recombinant human CYP4A11, a cytochrome P450 enzyme involved in fatty acid metabolism and blood pressure regulation [1]. In a biochemical assay using Luc-4A as a fluorogenic substrate, the compound exhibited an IC50 value of 179,000 nM [1]. This low-potency inhibition profile provides a critical quantitative baseline for medicinal chemistry teams seeking to either avoid CYP4A11 liabilities or to develop selective tool compounds. The assay utilized baculovirus-infected insect cell-expressed CYP4A11 with a 30-minute NADPH pre-incubation period [1].
| Evidence Dimension | CYP4A11 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 179,000 nM |
| Comparator Or Baseline | Class-level baseline: Typical screening hits often range from low nM to low µM; this value indicates weak inhibition |
| Quantified Difference | N/A (Establishes baseline potency for SAR) |
| Conditions | Recombinant human CYP4A11 expressed in baculovirus-infected insect cells; Luc-4A substrate; NADPH pre-incubation (30 min) |
Why This Matters
This quantifies the compound's weak CYP4A11 interaction, allowing researchers to use it as a low-affinity control or to verify that downstream analogs achieve improved (lower IC50) potency against this target.
- [1] BindingDB. BDBM50527963: CHEMBL4557940. Affinity Data for 4-(4-Cyanophenyl)-4-oxobutyronitrile. IC50: 179,000 nM. Assay: Inhibition of recombinant human CYP4A11. View Source
